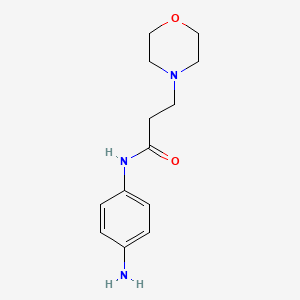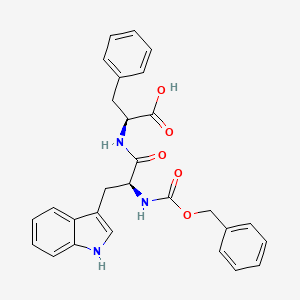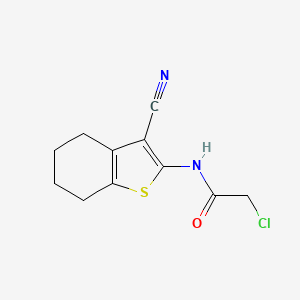
2-Chlor-N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamid
Übersicht
Beschreibung
“2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide” is a chemical compound with the CAS Number: 58125-40-9 . It has a molecular weight of 255.75 .
Molecular Structure Analysis
The molecular formula of this compound is C11H11ClN2OS . The structure of this compound can be analyzed using various spectroscopic techniques, but specific structural details are not provided in the search results.
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 491.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 68.4±0.4 cm3, a polar surface area of 81 Å2, and a molar volume of 202.1±5.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Antituberkulosemittel
Diese Verbindung wurde bei der Synthese von Antituberkulosemitteln verwendet. Sie erwies sich als wirksam gegen Tuberkulose H37Rv . Die Verbindung wurde synthetisiert und auf ihre Wirksamkeit als Antituberkulosemittel untersucht .
Synthese von Hybridmolekülen
Die Verbindung wurde bei der Synthese von Hybridmolekülen verwendet. Zum Beispiel wurde sie bei der Synthese eines neuen Pyrazolon-Thiadiazol-Hybridmoleküls verwendet . Dieses Hybridmolekül hat potenzielle Anwendungen im Wirkstoffdesign .
Inhibitor der 5-Lipoxygenase (5-LOX)
Die Verbindung hat sich als potenzieller Inhibitor der 5-Lipoxygenase (5-LOX) gezeigt, einem Enzym, das eine Schlüsselrolle bei der Entzündungsreaktion spielt . Molekular-Docking-Studien deuten darauf hin, dass diese Verbindung weiter optimiert und als möglicher 5-LOX-Inhibitor untersucht werden könnte .
Entzündungshemmende Mittel
Die Verbindung hat potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Mitteln. Die entzündungshemmende Wirksamkeit der Verbindung wurde in silico mittels Molekular-Docking bewertet .
Arzneimittelentwicklung
Die Verbindung ist von Interesse bei der Arzneimittelentwicklung, insbesondere bei der Entwicklung von pharmakologischen Wirkstoffen. Kleine Pyrazolon-tragende Moleküle, wie diese Verbindung, erregen Aufmerksamkeit und werden in der Arzneimittelentwicklung umfassend untersucht .
Synthese von Pyrrol-Derivaten
Die Verbindung wurde bei der Synthese von Pyrrol-Derivaten verwendet . Pyrrol-Derivate haben eine breite Palette von Anwendungen in der medizinischen Chemie .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways. They are involved in various cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets (JNK2 and JNK3 kinases) by inhibiting their activity . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects multiple biochemical pathways. These kinases are part of the MAPK signaling pathway, which regulates various cellular processes. By inhibiting these kinases, the compound disrupts the MAPK signaling pathway, leading to downstream effects such as altered cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of JNK2 and JNK3 kinases by 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide leads to changes in cellular processes such as proliferation, differentiation, and apoptosis . These changes at the molecular and cellular level could potentially have therapeutic implications, such as in the treatment of diseases where these processes are dysregulated .
Biochemische Analyse
Biochemical Properties
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes. Additionally, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide may bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis, a form of programmed cell death, by activating specific signaling cascades. Additionally, it may alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can disrupt signaling pathways and affect cellular functions. Additionally, 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term exposure to 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can lead to sustained effects on cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, resulting in the formation of metabolites that can have distinct biological activities. These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different compartments, such as the cytoplasm, nucleus, or organelles, depending on its chemical properties and interactions with cellular components. This localization can affect its activity and function .
Subcellular Localization
The subcellular localization of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can exert its effects. For example, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism. Alternatively, it may localize to the nucleus, where it can modulate gene expression and other nuclear processes .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-5-10(15)14-11-8(6-13)7-3-1-2-4-9(7)16-11/h1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXINNDRXRUKLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350353 | |
| Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58125-40-9 | |
| Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





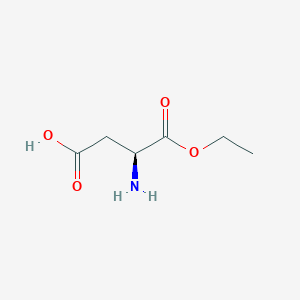

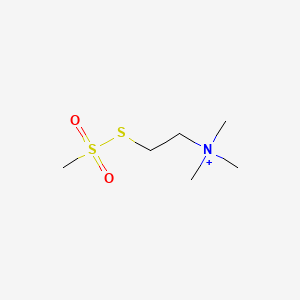
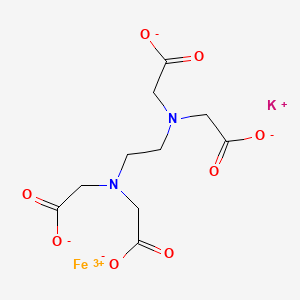
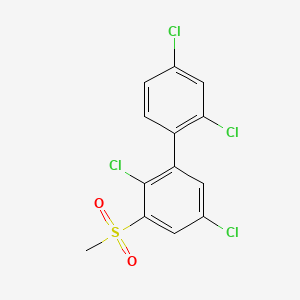

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)


